molecular formula C22H24N4O3 B2887200 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2097931-03-6

4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2887200
CAS No.: 2097931-03-6
M. Wt: 392.459
InChI Key: UFPNSOJSRHKSSO-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the intermediate compound.

    Final Coupling and Methoxylation: The final step involves coupling the intermediate with a methoxy-substituted benzene derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers.

    Pyrazole Derivatives: Compounds like celecoxib, which contain a pyrazole ring, also exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-20-14-21(27)25(17-6-3-2-4-7-17)15-19(20)22(28)24-16-8-10-18(11-9-16)26-13-5-12-23-26/h2-7,12-16,18H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPNSOJSRHKSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC2CCC(CC2)N3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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